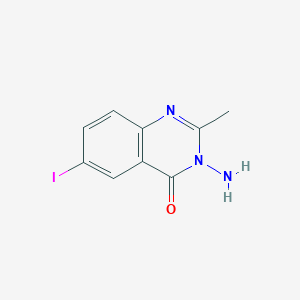
Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Cyclization: Strong acids or bases, heat.
Major Products Formed
Reduction: Trans-5-amino-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole.
Substitution: Various substituted derivatives depending on the reagents used.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its biological activity.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoxazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
5-nitroisoxazole: A simpler compound with similar reactivity.
3-phenylisoxazole: Lacks the nitro and p-tolyl groups but shares the isoxazole core.
4,5-dihydroisoxazole: A reduced form of isoxazole with different reactivity.
Uniqueness
Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole is unique due to the presence of both nitro and p-tolyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(4S,5S)-4-(4-methylphenyl)-5-nitro-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14N2O3/c1-11-7-9-12(10-8-11)14-15(13-5-3-2-4-6-13)17-21-16(14)18(19)20/h2-10,14,16H,1H3/t14-,16-/m0/s1 |
InChI Key |
OCZMYOJMBGIUOB-HOCLYGCPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2[C@H](ON=C2C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(ON=C2C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Diphenylimidazo[1,2-b]pyridazine](/img/structure/B12911406.png)





![N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine](/img/structure/B12911432.png)


![Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12911441.png)



